3'-Chloro-3'-deoxythymidine
Overview
Description
3’-Chloro-3’-deoxythymidine is a purine nucleoside analog . It has a molecular formula of C10H13ClN2O4 . The average mass is 260.674 Da and the monoisotopic mass is 260.056396 Da .
Molecular Structure Analysis
The molecular structure of 3’-Chloro-3’-deoxythymidine consists of 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . It has 2 of 3 defined stereocentres .Physical And Chemical Properties Analysis
3’-Chloro-3’-deoxythymidine has a density of 1.5±0.0 g/cm3 . It has 6 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds . Its polar surface area is 79 Å2, and its molar volume is 175.2±0.0 cm3 .Scientific Research Applications
Zidovudine Impurity
3’-Chloro-3’-deoxythymidine is known as Zidovudine impurity B . It is used in the pharmaceutical industry as a primary standard . This means it is used for ensuring the quality and purity of Zidovudine, a medication used to prevent and treat HIV/AIDS.
Antiretroviral Therapy
3’-Chloro-3’-deoxythymidine is a component of Zidovudine, which is an antiretroviral agent . Zidovudine is used clinically as therapy for HIV/AIDS . It works by inhibiting the replication of the virus in the body, thereby slowing the progression of the disease.
Antiviral Drug Development
The development of Zidovudine, which contains 3’-Chloro-3’-deoxythymidine, marked a significant milestone in the search for antiviral drugs . It paved the way for the development of other antiretroviral drugs and has been instrumental in controlling Human Immunodeficiency Virus infection .
Study of Drug Interactions
3’-Chloro-3’-deoxythymidine, as a part of Zidovudine, is also used in the study of drug interactions . For instance, researchers have investigated the interaction between Zidovudine and other drugs like acyclovir .
Treatment of Lymphocytic Interstitial Pneumonia
Zidovudine, which contains 3’-Chloro-3’-deoxythymidine, has been used for the treatment of lymphocytic interstitial pneumonia associated with AIDS . This highlights another therapeutic application of 3’-Chloro-3’-deoxythymidine.
Mechanism of Action
Target of Action
3’-Chloro-3’-deoxythymidine is a purine nucleoside analog . The primary targets of this compound are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias, which are types of cancer that affect the lymphatic system and blood cells, respectively .
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms. By inhibiting DNA synthesis, the compound prevents the cancer cells from replicating. The induction of apoptosis leads to the death of the cancer cells .
Biochemical Pathways
The affected biochemical pathways primarily involve DNA synthesis and apoptosis . By inhibiting DNA synthesis, the compound prevents the replication of cancer cells. The induction of apoptosis leads to the death of these cells. The downstream effects of these actions include the reduction in the number of cancer cells and potentially the size of the tumor .
Pharmacokinetics
Like other nucleoside analogs, it is expected to be absorbed into the body, distributed to the site of action, metabolized, and eventually eliminated . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are areas of ongoing research .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells . This results in a reduction in the number of cancer cells and potentially the size of the tumor .
Action Environment
The action, efficacy, and stability of 3’-Chloro-3’-deoxythymidine can be influenced by various environmental factors. For instance, the pH level, temperature, and presence of other substances can affect the compound’s stability and activity .
properties
IUPAC Name |
1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVJDKGDGLWBQT-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180226 | |
Record name | Thymidine, 3'-chloro-3'-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25526-94-7 | |
Record name | Thymidine, 3'-chloro-3'-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025526947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymidine, 3'-chloro-3'-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-CHLORO-3'-DEOXYTHYMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GQZ0LXH0C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is it important to monitor the levels of 3'-Chloro-3'-deoxythymidine in Zidovudine preparations?
A: Zidovudine, an antiretroviral medication used to treat HIV/AIDS, requires stringent quality control during manufacturing. The presence of impurities like 3'-Chloro-3'-deoxythymidine can potentially impact the drug's safety and efficacy. [] Although the provided research does not delve into the specific toxicological profile of 3'-Chloro-3'-deoxythymidine, its presence beyond defined limits is undesirable. Monitoring ensures the quality and purity of Zidovudine, ultimately contributing to patient safety and treatment efficacy.
Q2: What analytical method is described in the research for quantifying 3'-Chloro-3'-deoxythymidine in Zidovudine?
A: The research details a High-Performance Liquid Chromatography (HPLC) method for the determination of 3'-Chloro-3'-deoxythymidine (referred to as impurity substance B) in Zidovudine. [] This method utilizes a Cosmosil ODSC18 column with a specific mobile phase composition and UV detection at 265 nm for accurate quantification. The established method demonstrates good linearity, recovery, and precision, making it suitable for routine quality control analyses of Zidovudine. []
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